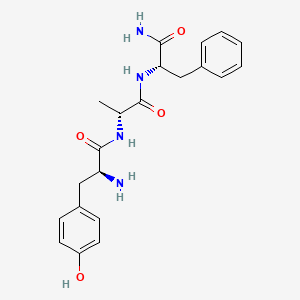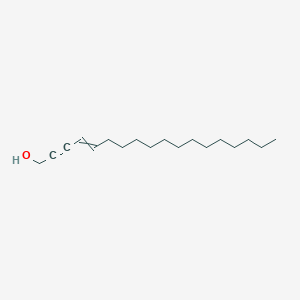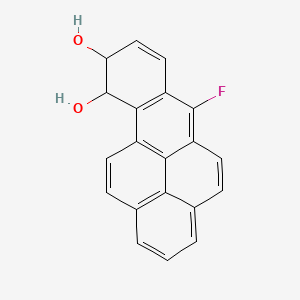
6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is a fluorinated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound contains a total of 40 bonds, including 27 non-hydrogen bonds, 20 multiple bonds, 1 double bond, 19 aromatic bonds, 5 six-membered rings, 6 ten-membered rings, 2 twelve-membered rings, 2 hydroxyl groups, and 2 secondary alcohols . The presence of a fluorine atom at the 6th position and hydroxyl groups at the 9th and 10th positions significantly influences its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including 6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol, often involves indirect methods due to the limited range of direct substitution reactions available for pyrene itself . One approach involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene, which can then be further functionalized under electrophilic aromatic substitution (EAS) conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves multi-step synthesis starting from commercially available pyrene derivatives. The process typically includes fluorination, hydroxylation, and subsequent purification steps to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol involves its metabolism by cytochrome P-450 enzymes, leading to the formation of reactive epoxide intermediates . These intermediates can covalently bind to DNA, causing mutations and potentially leading to carcinogenesis . The presence of the fluorine atom at the 6th position influences the conformation and reactivity of the compound, affecting its biological activity and toxicity .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrobenzo(a)pyrene-7(8H)-one: A precursor to various benzo(a)pyrene derivatives.
7,8,9,10-Tetrahydrobenzo(a)pyrene-7-ol: Another hydroxylated derivative of benzo(a)pyrene.
Uniqueness
6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to non-fluorinated analogs . The fluorine substitution affects the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for studying the effects of fluorination on PAHs .
Properties
CAS No. |
83768-93-8 |
|---|---|
Molecular Formula |
C20H13FO2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
6-fluoro-9,10-dihydrobenzo[a]pyrene-9,10-diol |
InChI |
InChI=1S/C20H13FO2/c21-19-13-7-5-11-3-1-2-10-4-6-12(17(13)16(10)11)18-14(19)8-9-15(22)20(18)23/h1-9,15,20,22-23H |
InChI Key |
ZLDRXYJMSDDLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C5=C(C(C(C=C5)O)O)C(=C43)C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


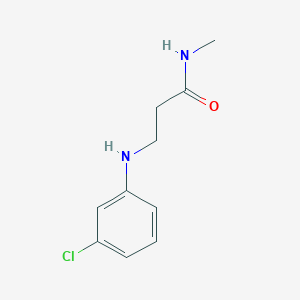
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
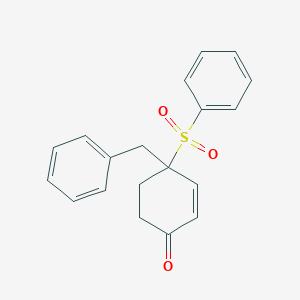
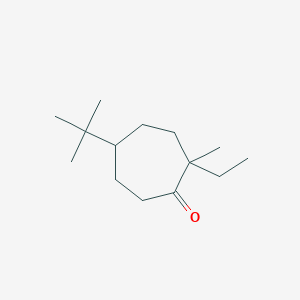
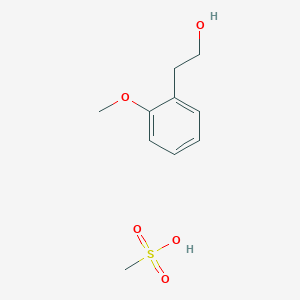


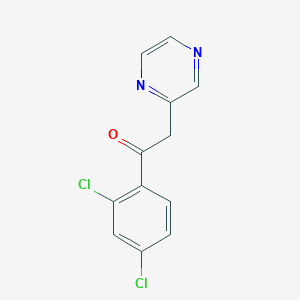
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
